Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2. It is a derivative of piperidine, a heterocyclic amine, and is often used in organic synthesis and medicinal chemistry. This compound is known for its role as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: Piperidine-4-carboxylic acid.
Reagent: Tert-butyl chloroformate.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce fully saturated piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperidine derivative upon metabolic activation. The molecular targets and pathways involved would vary based on the specific bioactive compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aryl group, making it useful as a semi-flexible linker in PROTAC development.
Uniqueness
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate is unique due to its specific piperidine-based structure, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds where piperidine derivatives are required.
Biological Activity
Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H30N2O2
- Molecular Weight : 282.42 g/mol
- CAS Number : 879883-54-2
- Purity : ≥98%
The compound features a piperidine core, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Protein Kinases : Compounds related to piperidine structures have been shown to inhibit specific protein kinases, which are critical in cancer progression and other diseases. The structure allows for selective binding to active sites on these enzymes, potentially blocking pathways involved in tumor growth and metastasis .
- Anticancer Activity : Research indicates that derivatives of piperidine can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have highlighted the effectiveness of piperidine derivatives against melanoma and other cancer cell lines .
- Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can act as cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Data
-
Anticancer Efficacy :
- A study investigating the efficacy of piperidine derivatives found that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Another study reported that modifications to the piperidine structure enhanced its activity against specific cancer types by improving solubility and metabolic stability .
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis revealed that the presence of specific functional groups on the piperidine ring significantly impacted the compound's potency against various targets. For example, the addition of an N-benzyl moiety was linked to improved inhibition properties against cholinesterase .
- The introduction of different heterocycles was also explored, with findings suggesting that certain configurations led to enhanced biological activity .
Data Tables
Properties
IUPAC Name |
tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKOSNRSLHVFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879883-54-2 | |
Record name | 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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